2,2'-Diethyldiphenylamine

antioxidant synthesis lubricant additives low-temperature handling

2,2′-Diethyldiphenylamine is the essential ortho-ethyl building block for manufacturing para‑functionalised liquid diphenylamine antioxidants. The two ortho‑ethyl groups sterically shield the nitrogen and direct subsequent Friedel‑Crafts alkylation exclusively to the para positions, enabling predictable product distribution and low‑temperature fluidity (solidification point < 0 °C) as described in US 4,704,219. This regiochemical control cannot be achieved with unsubstituted or mono‑alkylated diphenylamines. Ideal for lubricant formulators and custom antioxidant manufacturers seeking pumpable, ambient‑temperature‑liquid antioxidant systems.

Molecular Formula C16H19N
Molecular Weight 225.33 g/mol
CAS No. 64653-59-4
Cat. No. B8636424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2'-Diethyldiphenylamine
CAS64653-59-4
Molecular FormulaC16H19N
Molecular Weight225.33 g/mol
Structural Identifiers
SMILESCCC1=CC=CC=C1NC2=CC=CC=C2CC
InChIInChI=1S/C16H19N/c1-3-13-9-5-7-11-15(13)17-16-12-8-6-10-14(16)4-2/h5-12,17H,3-4H2,1-2H3
InChIKeyRZFNPHWOOGJMQE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 g / 1 metric / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,2′-Diethyldiphenylamine (CAS 64653-59-4) Sourcing Guide: Ortho‑Ethylated Diphenylamine for Antioxidant Synthesis


2,2′-Diethyldiphenylamine (CAS 64653-59-4) is a symmetrically ortho‑ethylated diphenylamine (DPA) derivative with the formula C₁₆H₁₉N and a molecular weight of 225.33 g·mol⁻¹ [1]. It is a near‑ambient‑temperature solid (mp ≈ 29 °C) that serves primarily as a strategic synthetic intermediate for higher‑performance alkylated diphenylamine antioxidants rather than as a final‑formulation antioxidant itself. The compound has a calculated octanol–water partition coefficient (LogP) of 4.61 [2] and well‑characterised spectral fingerprints (¹H/¹³C NMR, FTIR, Raman) [3], enabling unambiguous identity confirmation during procurement and quality control.

Why Generic Diphenylamine Antioxidants Cannot Replace 2,2′-Diethyldiphenylamine in Synthesis Workflows


Simple diphenylamine or mono‑alkylated analogs cannot be substituted for 2,2′-diethyldiphenylamine when the goal is to produce ortho‑ethyl‑protected, para‑functionalised antioxidant mixtures. The two ortho‑ethyl groups in 2,2′-diethyldiphenylamine sterically shield the nitrogen centre and, critically, occupy the ortho‑positions, directing subsequent Friedel‑Crafts alkylation exclusively to the para‑positions [1]. This regiochemical control is essential for manufacturing the liquid antioxidant compositions described in US 4,704,219, where 2,2′-diethyldiphenylamine is a required precursor that yields a final product that remains liquid at ambient temperature (solidification point < 0 °C), in contrast to the pure para‑alkylated analog 4,4′-di‑t‑octyl‑2,2′-diethyldiphenylamine (OEPA), which crystallises at ~63 °C and presents handling difficulties [1]. Using an unsubstituted or mono‑substituted diphenylamine would lead to a different alkylation pattern, altered product distribution, and loss of the low‑temperature fluidity that is the principal performance advantage of the final formulation.

Quantitative Differentiation Evidence for 2,2′-Diethyldiphenylamine Against Closest Analogs


Ambient‑Temperature Physical State: Ortho,Ortho‑Diethyl vs. Para,Para‑Di‑t‑octyl Ortho‑Ethyl DPA

The physical state of 2,2′-diethyldiphenylamine near ambient temperature (mp ≈ 29 °C) gives it a significant handling advantage over the fully alkylated analog 4,4′-di‑t‑octyl‑2,2′-diethyldiphenylamine (OEPA), which has a melting point of ~63 °C and requires heated storage and transfer equipment to remain liquid [1]. When 2,2′-diethyldiphenylamine is incorporated as the ortho‑ethylated precursor in the patented liquid antioxidant composition (US 4,704,219), the final mixture exhibits a solidification point below 0 °C, compared with > 60 °C for pure OEPA [1]. This 60 °C+ depression in solidification temperature is a direct consequence of the compositional mixture enabled by the ortho‑ethyl substitution pattern [1].

antioxidant synthesis lubricant additives low-temperature handling

Regiochemical Control in Para‑Alkylation: 2,2′-Diethyl vs. Unsubstituted Diphenylamine

In the one‑stage ortho‑para‑alkylation process of US 4,739,121, diphenylamine is first ortho‑ethylated to yield 2,2′-diethyldiphenylamine, which then undergoes para‑alkylation with α‑methylstyrene, diisobutylene, 1‑octene, or 1‑nonene [1]. When 2,2′-diethyldiphenylamine (ortho‑positions blocked) is used as the starting intermediate, the para‑alkylation proceeds with high selectivity to the desired 4‑alkyl and 4,4′‑dialkyl products. For example, reaction with α‑methylstyrene yields a product distribution of 4.4 wt% residual 2,2′-diethyldiphenylamine, 30.0 wt% 2,2′-diethyl‑4‑(α,α‑dimethylbenzyl)diphenylamine, and 48.8 wt% 2,2′-diethyl‑4,4′‑bis(α,α‑dimethylbenzyl)diphenylamine [1]. In contrast, starting from unsubstituted diphenylamine would result in competing ortho‑ and para‑alkylation, producing a complex mixture of isomers that dilutes the desired para‑functionalised species [2].

Friedel-Crafts alkylation regioselectivity antioxidant intermediate

Analytical Fingerprint: LogP and HPLC Resolution for Identity Confirmation vs. Mono‑Ethyl and Para‑Ethyl Isomers

2,2′-Diethyldiphenylamine exhibits a calculated LogP of 4.61, which is higher than the mono‑ethyl analog 2‑ethyldiphenylamine (LogP ~3.9, estimated from retention index data [2]) and the para‑ethyl isomer 4,4′‑diethyldiphenylamine (comparable molecular weight but different polarity due to para‑substitution) [1]. This LogP difference translates to distinct retention behaviour on reverse‑phase HPLC under standard conditions (acetonitrile/water/phosphoric acid mobile phase on a Newcrom R1 column), enabling baseline separation from mono‑ethyl and para‑ethyl impurities [1]. Additionally, the compound has a full spectral reference library entry (3 NMR, 2 FTIR, 1 Raman) [3], providing multiple orthogonal identity confirmation points that are not available for many less‑common diphenylamine analogs.

HPLC purity analysis LogP determination identity confirmation

Procurement‑Relevant Application Scenarios for 2,2′-Diethyldiphenylamine


Synthesis of Ambient‑Temperature‑Liquid Antioxidant Packages for Lubricants

Industrial lubricant formulators requiring a pumpable, ambient‑temperature‑liquid antioxidant should procure 2,2′-diethyldiphenylamine as the ortho‑ethyl building block for manufacturing para‑butylated/octylated diphenylamine mixtures. As demonstrated in US 4,704,219, the resulting composition remains liquid below 0 °C, eliminating the need for heated storage and transfer systems required by higher‑melting para‑alkylated diphenylamines such as OEPA (mp ~63 °C) [1]. The composition is recommended at 0.01–10 wt% loading in petroleum‑based and synthetic lubricants [1].

Regioselective Intermediate for Para‑Functionalised Diphenylamine Antioxidants

Chemical manufacturers developing custom alkylated diphenylamine antioxidants for rubber, latex, or lubricant applications should source 2,2′-diethyldiphenylamine to exploit its pre‑blocked ortho‑positions. This ensures that subsequent Friedel‑Crafts alkylation with α‑methylstyrene, 1‑octene, 1‑nonene, or diisobutylene occurs exclusively at the para‑positions, yielding a predictable product distribution with minimal isomeric by‑products [1]. The patent literature provides validated reaction conditions and product composition data (e.g., 78.8 wt% combined para‑alkylated products with α‑methylstyrene) [1].

Analytical Reference Standard for Chromatographic and Spectroscopic Identification

Quality‑control and analytical laboratories analysing alkylated diphenylamine compositions should procure high‑purity 2,2′-diethyldiphenylamine as a reference standard. Its LogP of 4.61 enables distinct retention on reverse‑phase HPLC [1], and its comprehensive spectral library (³ NMR, ² FTIR, ¹ Raman spectra) [2] provides multiple orthogonal identity confirmation points, allowing reliable differentiation from mono‑ethyl, para‑ethyl, and non‑ethylated diphenylamine impurities that may co‑occur in technical‑grade antioxidant mixtures.

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